molecular formula C15H17BrN4O4S2 B4178546 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline

5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline

Cat. No.: B4178546
M. Wt: 461.4 g/mol
InChI Key: YTHJSSGOXWALQZ-UHFFFAOYSA-N
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Description

The compound 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline is a complex organic molecule that features a combination of aromatic rings, a piperazine ring, and various functional groups such as bromine, sulfonyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:

    Formation of the 5-bromo-2-thienyl sulfonyl chloride: This can be achieved by reacting 5-bromo-2-thiophene with chlorosulfonic acid.

    Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine to form the 5-bromo-2-thienyl sulfonyl piperazine derivative.

    Nitration of the aromatic ring: The next step involves nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the final compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting the central nervous system or as anti-inflammatory agents.

    Biological Probes: It can be used in the development of probes for studying biological pathways.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring suggests potential binding to neurotransmitter receptors, while the nitro and sulfonyl groups may participate in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.

    (5-{4-[(5-methyl-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline may confer unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

5-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O4S2/c1-17-12-10-11(2-3-13(12)20(21)22)18-6-8-19(9-7-18)26(23,24)15-5-4-14(16)25-15/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJSSGOXWALQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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